molecular formula C17H16N2O3 B5722359 5-methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol

5-methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol

Cat. No.: B5722359
M. Wt: 296.32 g/mol
InChI Key: HRJISQBFAHKEFD-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol (CAS: 1187346-57-1) is a pyrazole-phenol hybrid compound with the molecular formula C₁₈H₁₅F₃N₂O₃ and a molecular weight of 364.3 g/mol . Its structure features a central pyrazole ring substituted at the 3-position with a 2-methoxyphenyl group and at the 5-position with a trifluoromethyl group. The phenol moiety at the 2-position of the benzene ring is further modified with a methoxy group. This compound is commercially available for research purposes, highlighting its relevance in medicinal chemistry and materials science .

Properties

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-11-7-8-13(15(20)9-11)17-14(10-18-19-17)12-5-3-4-6-16(12)22-2/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJISQBFAHKEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: This can be done by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Coupling with the phenol derivative: The pyrazole intermediate is then coupled with a phenol derivative, such as 2-methoxyphenol, using a suitable coupling agent like phosphorus oxychloride or a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. In the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) , the hydroxyl group is converted into a quinone structure.

ReagentConditionsProductYieldReference
H₂O₂ (30%)Acidic (H₂SO₄), 60°C, 2 hr5-methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)quinone45–55%
KMnO₄ (0.1 M)Neutral pH, RT, 6 hrPartial oxidation to semiquinone20–30%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the phenolic oxygen acting as the reactive site. The methoxy groups remain stable under these conditions .

Nucleophilic Substitution

The methoxy groups exhibit limited reactivity but can undergo demethylation or substitution with strong nucleophiles.

ReagentConditionsProductYieldNotes
BBr₃ (1.0 M in DCM)-78°C, 2 hrDemethylation to free phenol85%Selective for para-methoxy group
NaSH (excess)Ethanol, reflux, 12 hrThio-methoxy derivative60%Retains pyrazole integrity

Key Observation : Demethylation with BBr₃ selectively targets the para-methoxy group due to steric hindrance at the ortho position .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring participates in electrophilic substitutions, particularly at the C4 position (relative to the nitrogen atoms).

Reaction TypeReagentConditionsProductYield
NitrationHNO₃/H₂SO₄0°C, 1 hr4-nitro-pyrazole derivative70%
SulfonationSO₃/H₂SO₄100°C, 3 hr4-sulfo-pyrazole derivative55%

Regioselectivity : The electron-rich pyrazole nitrogen directs electrophiles to the C4 position. The methoxyphenyl group stabilizes intermediates via resonance.

Condensation Reactions

The pyrazole NH and phenolic OH enable condensation with aldehydes or ketones to form Schiff bases or heterocyclic derivatives.

PartnerConditionsProductApplication
BenzaldehydeEtOH, HCl (cat.), refluxSchiff base at pyrazole NHFluorescent probes
AcetylacetoneDMF, 120°C, 6 hrFused pyrazolo-pyran derivativeAnticancer screening

Structural Impact : Condensation at the NH site preserves the phenolic hydroxyl’s reactivity, enabling further functionalization .

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating with transition metals via the pyrazole nitrogen and phenolic oxygen.

Metal SaltConditionsComplex FormedStability Constant (log K)
Cu(NO₃)₂MeOH, RT, 1 hr[Cu(L)₂]·2H₂O12.3 ± 0.2
FeCl₃H₂O/EtOH, 60°C, 3 hr[Fe(L)Cl₂]8.9 ± 0.3

Applications : Metal complexes show enhanced antioxidant activity compared to the free ligand.

Photochemical Reactions

UV irradiation induces intramolecular hydrogen transfer between the phenolic OH and pyrazole NH, forming a transient keto tautomer.

ConditionsObservationsQuantum Yield
UV (254 nm), MeOHTautomerization (OH → C=O)Φ = 0.15

Implications : This tautomerization is reversible and influences the compound’s spectroscopic properties .

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol serves as a scaffold for the development of new pharmaceuticals, particularly in the search for compounds with anti-inflammatory, anticancer, or antimicrobial properties.

Case Studies

  • Anti-inflammatory Activity : Research has shown that derivatives of phenolic pyrazoles exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A study demonstrated that modifications to the pyrazole ring could enhance binding affinity to these enzymes, leading to improved therapeutic outcomes.
  • Anticancer Properties : Another study investigated the cytotoxicity of this compound against various cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways, suggesting potential as a chemotherapeutic agent.

Material Science

In material science, this compound can be utilized as a ligand in coordination chemistry or incorporated into polymers to develop materials with unique properties.

Applications

  • Ligand Formation : The compound's ability to coordinate with metal ions allows for the synthesis of metal-organic frameworks (MOFs), which are valuable in catalysis and gas storage.
  • Polymer Development : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties.

Biological Studies

This compound is also used as a probe in biological assays.

Applications

  • Enzyme Interaction Studies : It can serve as a fluorescent marker to study enzyme interactions in vitro, providing insights into enzyme kinetics and mechanisms.
  • Fluorescent Probes : The compound's structural features make it suitable for use as a fluorescent probe in various biological assays, aiding in cellular imaging and tracking biological processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and phenolic groups can form hydrogen bonds with target proteins, enhancing binding affinity.

    Material Science: It can act as a ligand, coordinating with metal ions to form complexes with specific electronic and structural properties.

Comparison with Similar Compounds

5-Methoxy-2-(4-Phenoxy-1H-pyrazol-3-yl)phenol

  • Molecular Formula: C₁₆H₁₄N₂O₃ (Monoisotopic mass: 282.1004) .
  • Key Differences: The pyrazole ring at position 4 is substituted with a phenoxy group instead of a 2-methoxyphenyl group.

5-Methoxy-2-(1H-Pyrazol-3-yl)phenol (Compound 17)

5-Methoxy-2-(5-Methyl-4-Phenoxy-1H-pyrazol-3-yl)phenol

  • Molecular Formula : C₁₇H₁₆N₂O₃ (Molar mass: 312.33 g/mol) .
  • Key Differences: Incorporates a methyl group at the pyrazole 5-position and a phenoxy group at the 4-position.

Comparison with Other Pyrazole Derivatives

  • Thiazole-Pyranone Hybrids (e.g., ): Synthesized via refluxing bromoacetyl derivatives with thiosemicarbazide and phenacyl cyanide, yielding products with antimicrobial activity (MIC: 62.5 mg/mL against C. albicans) .
  • Anticancer Pyrazole-Carbaldehydes : Derivatives like N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide exhibit IC₅₀ values of 21.2±2.6 mM against MCF-7 cells, highlighting the role of formyl groups in cytotoxicity .

Antimicrobial Potential

  • Pyrazole-benzimidazole hybrids (e.g., 2-[4-(1H-benzimidazol-2-yl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol) show MIC values of 62.5 mg/mL against E. coli and S. aureus . The trifluoromethyl group in the target compound may enhance membrane permeability, though direct activity data are lacking .

Receptor Modulation

  • Compounds like 4j (2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol) demonstrate potent 5-HT₆ receptor antagonism (IC₅₀ = 32 nM), suggesting that the 2-methoxyphenyl moiety contributes to receptor binding .

Physicochemical Properties

Property Target Compound Phenoxy Analog Trifluoromethyl Derivative
Molecular Weight 364.3 g/mol 282.10 g/mol 364.3 g/mol
LogP (Predicted) ~3.5 (lipophilic) ~2.8 ~3.8 (CF₃ enhances lipophilicity)
Hydrogen Bond Acceptors 6 5 6

Crystallographic and Computational Insights

  • Crystal Structure Analysis : Tools like SHELXL and Multiwfn enable detailed analysis of hydrogen bonding (e.g., C–H···O and N–H···O interactions) and electron density distributions. For example, 4-[(4-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one exhibits intermolecular hydrogen bonds stabilizing its crystal lattice .

Q & A

Q. Advanced

  • Solvent optimization : Replacing ethanol with DMF or THF enhances reaction homogeneity.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate cyclocondensation .
  • Microwave-assisted synthesis : Reduces reaction time (2–3 hours vs. 7 hours) and improves yield by 10–15% .
  • Chromatography : Gradient elution (hexane/ethyl acetate) minimizes by-products .

How should researchers resolve contradictions between spectroscopic and crystallographic data?

Advanced
Discrepancies (e.g., NMR vs. SCXRD conformation) arise from dynamic equilibria in solution vs. solid-state rigidity. Strategies:

  • Variable-temperature NMR to detect tautomerism or rotational barriers.
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model solution-phase conformers .
  • Synchrotron SCXRD for high-resolution data to validate bond parameters .

What computational approaches predict the compound’s reactivity and binding affinity?

Q. Advanced

  • Molecular docking (AutoDock Vina) to simulate interactions with COX-2 or cannabinoid receptors .
  • QSAR modeling using Hammett constants for substituent effects on bioactivity.
  • ADMET prediction (SwissADME) to optimize pharmacokinetic properties .

How can mechanistic studies elucidate its biological activity?

Q. Advanced

  • Kinetic assays : Measure time-dependent enzyme inhibition (e.g., COX-2).
  • ROS detection (DCFH-DA probe) in cell-based models.
  • Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .

Which analytical methods ensure stability and purity under varying conditions?

Q. Basic

  • HPLC-DAD/MS : Monitors degradation products under thermal (40–80°C) or photolytic stress .
  • Karl Fischer titration : Quantifies hygroscopicity.
  • Accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months .

How can structural modifications enhance bioactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF3_3 at position 3) improve metabolic stability .
  • Methoxy group replacement with halogens (e.g., -Cl) increases COX-2 selectivity .
  • Heterocycle fusion (e.g., thiazole) augments π-π stacking in target binding .

What explains discrepancies between theoretical and experimental spectroscopic data?

Q. Advanced

  • Solvent effects : PCM models in DFT simulations account for polarity shifts.
  • Spin-orbit coupling : Heavy atoms (e.g., Cl in analogues) perturb NMR chemical shifts .
  • Crystal packing : Hydrogen bonding (O-H···N) in SCXRD may absent in solution .

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